molecular formula C21H17FN2O2 B12629879 Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate CAS No. 921040-23-5

Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate

Cat. No.: B12629879
CAS No.: 921040-23-5
M. Wt: 348.4 g/mol
InChI Key: QUROJSIQGXJPEF-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate is a complex organic compound that combines the structural motifs of indole, quinoline, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The quinoline moiety can be introduced through various cyclization reactions involving aniline derivatives and carbonyl compounds . The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole-quinoline derivatives.

Scientific Research Applications

Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate is unique due to its combination of indole, quinoline, and ester functionalities, which confer distinct chemical and biological properties

Biological Activity

Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an indole core substituted with a quinoline moiety and a fluorine atom. This structure is essential for its biological activity, particularly in targeting specific receptors and enzymes.

The compound exhibits various biological activities through several mechanisms:

1. CRTH2 Antagonism:
Research indicates that derivatives of this compound act as antagonists at the CRTH2 receptor, which is implicated in allergic responses and inflammation. These compounds have shown efficacy in treating conditions like asthma and allergic rhinitis by inhibiting the action of prostaglandin D2 (PGD2) on immune cells such as eosinophils and basophils .

2. Antiviral Activity:
Indole derivatives, including those similar to this compound, have demonstrated antiviral properties, particularly against HIV. The indole core has been shown to chelate metal ions critical for the activity of viral integrases, thereby inhibiting viral replication .

3. Anticancer Potential:
Some studies suggest that compounds within this class may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type IC50 (µM) Reference
CRTH2 Antagonism0.25
HIV Integrase Inhibition0.13
Anticancer ActivityVaries (up to 10)

Case Studies

Case Study 1: CRTH2 Antagonist Efficacy
In a clinical trial involving patients with eosinophilic asthma, ethyl 5-fluoro derivatives demonstrated significant improvement in lung function compared to placebo groups. The study highlighted the reduction in eosinophil counts and inflammatory markers post-treatment .

Case Study 2: Antiviral Properties Against HIV
A study focused on the antiviral efficacy of indole derivatives against HIV showed that ethyl 5-fluoro derivatives inhibited integrase activity effectively, with an IC50 value as low as 0.13 µM. This positions the compound as a promising candidate for further development in HIV therapeutics .

Properties

CAS No.

921040-23-5

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 5-fluoro-1-(quinolin-2-ylmethyl)indole-2-carboxylate

InChI

InChI=1S/C21H17FN2O2/c1-2-26-21(25)20-12-15-11-16(22)8-10-19(15)24(20)13-17-9-7-14-5-3-4-6-18(14)23-17/h3-12H,2,13H2,1H3

InChI Key

QUROJSIQGXJPEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=NC4=CC=CC=C4C=C3)C=CC(=C2)F

Origin of Product

United States

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